molecular formula C24H19F2N3O3 B6973859 2,7-difluoro-N-(4-morpholin-4-ylphenyl)-9-oxo-10H-acridine-4-carboxamide

2,7-difluoro-N-(4-morpholin-4-ylphenyl)-9-oxo-10H-acridine-4-carboxamide

Cat. No.: B6973859
M. Wt: 435.4 g/mol
InChI Key: PIUVWQAQIJMMKZ-UHFFFAOYSA-N
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Description

2,7-Difluoro-N-(4-morpholin-4-ylphenyl)-9-oxo-10H-acridine-4-carboxamide is a synthetic organic compound that belongs to the acridine family Acridines are known for their diverse biological activities, including antibacterial, antiviral, and anticancer properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,7-difluoro-N-(4-morpholin-4-ylphenyl)-9-oxo-10H-acridine-4-carboxamide typically involves multiple steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 2,7-difluoroacridine and 4-morpholin-4-ylaniline.

    Formation of Intermediate: The first step involves the formation of an intermediate by reacting 2,7-difluoroacridine with a suitable reagent to introduce the carboxamide group at the 4-position.

    Coupling Reaction: The intermediate is then coupled with 4-morpholin-4-ylaniline under specific conditions, such as the presence of a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine.

    Purification: The final product is purified using techniques such as recrystallization or column chromatography.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include scaling up the reactions, optimizing reaction times and temperatures, and employing continuous flow chemistry techniques.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the acridine core, leading to the formation of quinone derivatives.

    Reduction: Reduction reactions can target the carbonyl group at the 9-position, potentially converting it to a hydroxyl group.

    Substitution: The fluorine atoms at the 2 and 7 positions can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Sodium borohydride or lithium aluminum hydride are common reducing agents.

    Substitution: Nucleophiles like amines or thiols can be used in the presence of a base.

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Hydroxy derivatives.

    Substitution: Various substituted acridine derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel materials.

Biology

Biologically, 2,7-difluoro-N-(4-morpholin-4-ylphenyl)-9-oxo-10H-acridine-4-carboxamide has shown potential as an anticancer agent. It can intercalate into DNA, disrupting the replication process and inducing cell death in cancer cells.

Medicine

In medicine, this compound is being investigated for its potential use in chemotherapy. Its ability to target and kill cancer cells makes it a promising candidate for drug development.

Industry

Industrially, this compound can be used in the development of new pharmaceuticals and as a research tool in drug discovery.

Mechanism of Action

The mechanism of action of 2,7-difluoro-N-(4-morpholin-4-ylphenyl)-9-oxo-10H-acridine-4-carboxamide involves intercalation into DNA. This intercalation disrupts the normal function of DNA, inhibiting replication and transcription processes. The compound can also induce the formation of reactive oxygen species (ROS), leading to oxidative stress and cell death.

Comparison with Similar Compounds

Similar Compounds

    Acridine Orange: A well-known acridine derivative used as a nucleic acid-selective fluorescent cationic dye.

    Amsacrine: An anticancer agent that also intercalates into DNA and inhibits topoisomerase II.

    Proflavine: Another acridine derivative with antibacterial properties.

Uniqueness

2,7-Difluoro-N-(4-morpholin-4-ylphenyl)-9-oxo-10H-acridine-4-carboxamide is unique due to the presence of the morpholine ring and the difluoro substitutions, which enhance its biological activity and specificity. These structural features differentiate it from other acridine derivatives, potentially offering improved efficacy and reduced side effects in therapeutic applications.

Properties

IUPAC Name

2,7-difluoro-N-(4-morpholin-4-ylphenyl)-9-oxo-10H-acridine-4-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H19F2N3O3/c25-14-1-6-21-18(11-14)23(30)19-12-15(26)13-20(22(19)28-21)24(31)27-16-2-4-17(5-3-16)29-7-9-32-10-8-29/h1-6,11-13H,7-10H2,(H,27,31)(H,28,30)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PIUVWQAQIJMMKZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C2=CC=C(C=C2)NC(=O)C3=CC(=CC4=C3NC5=C(C4=O)C=C(C=C5)F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H19F2N3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

435.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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